6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine)

Description

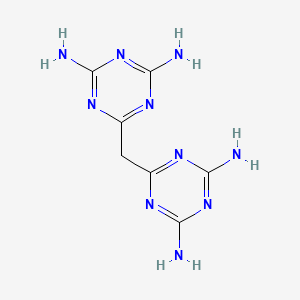

6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) is a bis-triazine derivative characterized by a methanediyl (-CH₂-) bridge connecting two 1,3,5-triazine-2,4-diamine units. This structure imparts rigidity and symmetry, making it a candidate for applications in polymer chemistry, coordination complexes, and materials science. The methanediyl bridge likely enhances thermal stability and hydrogen-bonding capacity compared to longer or oxygen-containing bridges .

Properties

CAS No. |

4128-92-1 |

|---|---|

Molecular Formula |

C7H10N10 |

Molecular Weight |

234.22 g/mol |

IUPAC Name |

6-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C7H10N10/c8-4-12-2(13-5(9)16-4)1-3-14-6(10)17-7(11)15-3/h1H2,(H4,8,9,12,13,16)(H4,10,11,14,15,17) |

InChI Key |

XUXPREDWFVYYBB-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) typically involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

Cyanuric chloride+Ammonia→6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine)

Industrial Production Methods

In industrial settings, the production of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) and related bis-triazine derivatives:

Key Comparative Insights:

Bridge Flexibility and Solubility :

- Methanediyl and ethylene bridges confer rigidity, whereas butanediyl and piperazine bridges enhance flexibility and solubility .

- Oxygen-containing bridges (e.g., ethylenebis(oxy)) improve hydrophilicity compared to purely hydrocarbon bridges .

Electronic Effects :

- Aromatic phenylene bridges facilitate π-π stacking, beneficial for materials science applications .

- Piperazine bridges introduce basic nitrogen sites, enabling coordination with metal ions .

Biological and Industrial Relevance :

- Ethylenebis(oxy) and phenylene derivatives are prioritized for polymer synthesis and industrial research .

- Piperazine-linked analogs show promise in drug design due to their chelating capacity .

Aliphatic bridges (e.g., butanediyl) may exhibit higher biocompatibility compared to aromatic counterparts .

Biological Activity

6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine), also known by its CAS number 4128-92-1, is a triazine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article aims to explore the biological activity of 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine), supported by relevant research findings and case studies.

- Molecular Formula : C7H10N10

- Molecular Weight : 234.22 g/mol

- Structure : The compound consists of two triazine rings connected by a methylene bridge.

Anticancer Activity

Research has indicated that compounds with triazine structures can exhibit significant anticancer properties. A study focusing on related triazine derivatives demonstrated that they possess cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In a study evaluating the cytotoxicity of triazine derivatives, some exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Effects

The anti-inflammatory potential of 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) is also noteworthy. Research into similar compounds has shown that triazines can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have reported:

- Cytokine Inhibition : Certain derivatives demonstrated up to 89% inhibition of IL-6 at concentrations around 10 µg/mL .

Case Study 1: Anticancer Screening

A systematic screening of triazine derivatives including 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) was conducted to assess their efficacy against several cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) | MCF-7 | 1.29 |

| Similar Triazine Derivative | A549 | 2.96 |

This data suggests that the compound may have promising anticancer properties worthy of further investigation.

Case Study 2: Anti-inflammatory Activity

In another study assessing the anti-inflammatory effects of various triazines, it was found that:

| Compound | Cytokine | Inhibition (%) |

|---|---|---|

| 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) | TNF-α | 78 |

| Similar Triazine Derivative | IL-6 | 83 |

These findings indicate a strong potential for this compound in therapeutic applications targeting inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.